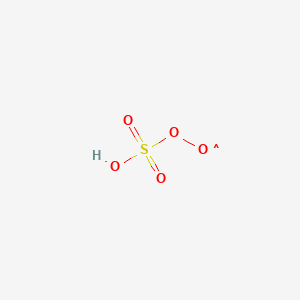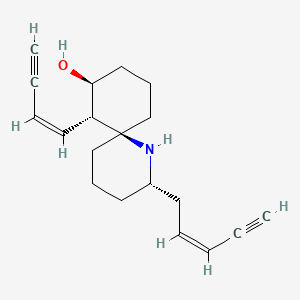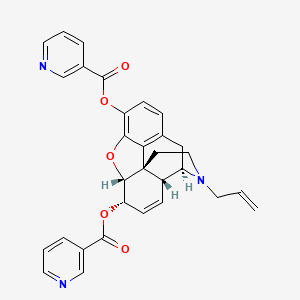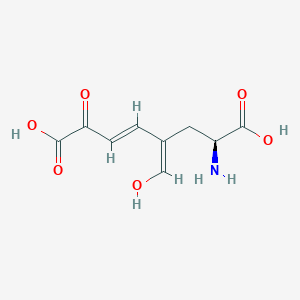
trans-Anol
説明
Trans-Anol is a phenylpropanoid that is phenol substituted at position 4 by a prop-1-enyl group (the trans-isomer). It is a phenylpropanoid and a member of phenols . It is functionally related to a phenol . Trans-Anol is a natural product found in Solidago odora and Osmorhiza aristata .
Synthesis Analysis
The t-anol/isoeugenol synthase gene is capable of converting coumaryl acetate to t-anol, a compound that serves as the precursor to the highly abundant t-anethole . This gene has been found in several plant species . Additionally, anise cDNA encoding t-anol/isoeugenol synthase 1 (AIS1) and t-anol/isoeugenol O-methyltransferase 1 (AIMT1) have been identified . AIS1 can use coumaryl acetate to catalyze the formation of t-anol .
Molecular Structure Analysis
Trans-Anol has a molecular formula of C9H10O . Its average mass is 134.175 Da and its monoisotopic mass is 134.073166 Da . The ChemSpider ID of trans-Anol is 4583590 .
Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . Deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .
Physical And Chemical Properties Analysis
Trans-Anol has a molecular weight of 134.17 g/mol . Its molecular formula is C9H10O . It has various synonyms including trans-anol, isochavicol, t-anol, trans-Isochavicol, and 4-Propenylphenol (E) .
科学的研究の応用
1. Trans-Anol in Biomass Conversion and Polymerization
trans-Anol, known for its presence in various natural oils, has been investigated for its potential in green and sustainable chemical processes. Liu et al. (2022) developed a method to stereoselectively produce trans-Anol through the cascade transfer hydrogenation and dehydration of biomass-based 4'-methoxypropiophenone, using an organic polymeric phosphonate-hafnium catalyst. This method offers an environmentally friendly route for trans-Anol production with high selectivity and yield, suggesting its potential in renewable resource utilization (Liu et al., 2022).
2. trans-Anol in Food and Pharmaceutical Applications
In the food and pharmaceutical industries, trans-Anol has gained attention due to its antimicrobial properties and wide use as a functional ingredient. Zhang et al. (2015) encapsulated trans-Anol with β-cyclodextrin to enhance its water solubility, odor, and physicochemical stability. This research underscores trans-Anol's potential as a beneficial component in food and pharmaceutical products, considering its enhanced properties when complexed with β-cyclodextrin (Zhang et al., 2015).
3. trans-Anol in Chemical Synthesis and Isomerization
trans-Anol is also significant in chemical synthesis processes. Pasquale (1980) explored the isomerization of estragole to trans-Anol, a method predominantly used in flavor and fragrance industries. This research provides insights into the chemical processes and synthesis routes that enhance the availability and application of trans-Anol in industrial settings (Pasquale, 1980).
4. trans-Anol in Material Science
In the field of material science, trans-Anol-based compounds have been studied for their heat resistance and application in polymer materials. Yong and Deng (2016) successfully used trans-Anol in preparing heat-resistant vinyl polymers, demonstrating its potential as a biobased material for thermal stability applications (Yong & Deng, 2016).
作用機序
The mechanism of action of trans-Anol is not explicitly mentioned in the search results. However, it is known that trans-Anol is functionally related to a phenol .
Safety and Hazards
The safety data sheet for a similar compound, trans-Stilbene, indicates that it is harmful if swallowed and causes serious eye irritation . However, specific safety and hazard information for trans-Anol was not found in the search results.
特性
IUPAC Name |
4-[(E)-prop-1-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-3-8-4-6-9(10)7-5-8/h2-7,10H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFCIIBZHQXRCJ-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174684 | |
| Record name | 4-Propenylphenol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20649-39-2 | |
| Record name | 4-Propenylphenol, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020649392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Propenylphenol, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(1E)-prop-1-en-1-yl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPENYLPHENOL, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20748P37VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![3,4'-dihydroxy-7'-(2-hydroxyethyl)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-6'-one](/img/structure/B1235046.png)

